molecular formula C43H61N11O7 B10847430 c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2

c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2

Cat. No.: B10847430
M. Wt: 844.0 g/mol
InChI Key: WGLOHHGRWPHJBM-MAVCTHMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 is a cyclic peptide analog derived from γ-melanocyte-stimulating hormone (γ-MSH). It functions as a selective agonist for the human melanocortin-3 receptor (hMC3R) and exhibits antagonist activity at the hMC5R . The compound features a cyclic structure stabilized by a lactam bridge between the N-terminal norleucine (Nle) and C-terminal glutamic acid (Glu), with key residues including D-Phe in position 3, which enhances receptor selectivity and metabolic stability. Its molecular weight is 844.4834 Da (calculated) and 844.4819 Da (observed), with EC50 values of 4.72 nM (hMC3R) and 7.38 nM (hMC5R) .

Properties

Molecular Formula

C43H61N11O7

Molecular Weight

844.0 g/mol

IUPAC Name

(2S,5S,8R,11S,14S,17S)-8-benzyl-2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C43H61N11O7/c1-3-5-16-31-38(57)51-32(17-6-4-2)39(58)53-34(23-26-13-8-7-9-14-26)41(60)52-33(19-12-22-47-43(45)46)40(59)54-35(24-27-25-48-29-18-11-10-15-28(27)29)42(61)50-30(37(44)56)20-21-36(55)49-31/h7-11,13-15,18,25,30-35,48H,3-6,12,16-17,19-24H2,1-2H3,(H2,44,56)(H,49,55)(H,50,61)(H,51,57)(H,52,60)(H,53,58)(H,54,59)(H4,45,46,47)/t30-,31-,32-,33-,34+,35-/m0/s1

InChI Key

WGLOHHGRWPHJBM-MAVCTHMOSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC=C4)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides, and substituted peptides with altered amino acid sequences .

Scientific Research Applications

C[Nle-Nle-D-Phe-Arg-Trp-Glu]-NH2: has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the melanocortin-1 receptor (MC1R) on melanoma cells. This binding activates the receptor, triggering a cascade of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. The incorporation of Norleucine and D-Phenylalanine enhances the peptide’s stability and binding affinity, making it a potent agonist for MC1R .

Comparison with Similar Compounds

Research Implications

  • Therapeutic Potential: Compound 6’s hMC3R selectivity could be leveraged for obesity or metabolic disorder treatments, as MC3R regulates energy homeostasis .
  • SAR Insights : Position 3 (D-Phe vs. D-Nal(2')) and lactam bridge composition are critical for tuning receptor specificity.

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